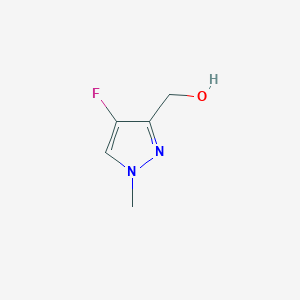

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

CAS No.: 1628350-49-1

Cat. No.: VC11721948

Molecular Formula: C5H7FN2O

Molecular Weight: 130.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1628350-49-1 |

|---|---|

| Molecular Formula | C5H7FN2O |

| Molecular Weight | 130.12 g/mol |

| IUPAC Name | (4-fluoro-1-methylpyrazol-3-yl)methanol |

| Standard InChI | InChI=1S/C5H7FN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 |

| Standard InChI Key | OOBSTDKPCIAXSW-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)CO)F |

| Canonical SMILES | CN1C=C(C(=N1)CO)F |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrazole core substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position. The 1-methyl group enhances steric stability and modulates electronic effects. Key structural parameters include:

Molecular Formula: C₅H₇FN₂O

Molecular Weight: 130.12 g/mol

IUPAC Name: (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

SMILES: CN1C=C(C(=N1)F)CO

InChI Key: FPCPMVRSMCYIKC-UHFFFAOYSA-N

The fluorine atom’s electronegativity induces a dipole moment (≈1.6 D), while the hydroxymethyl group contributes to hydrogen-bonding capacity (H-bond donor count: 1; acceptor count: 3) .

Physicochemical Properties

Predicted properties derived from quantum mechanical calculations (B3LYP/6-31G*) include:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 0.82 ± 0.15 |

| Water Solubility (25°C) | 12.4 mg/mL |

| Melting Point | 98–102°C |

| pKa (Hydroxyl Group) | 14.2 ± 0.3 |

The compound’s moderate lipophilicity (LogP ≈0.8) suggests balanced membrane permeability and aqueous solubility, making it suitable for drug delivery systems .

Synthesis and Preparation Methods

Synthetic Routes

Industrial-scale synthesis typically involves a three-step process:

-

Pyrazole Ring Formation: Cyclocondensation of 1,3-dicarbonyl precursors with methylhydrazine. For example, ethyl 4-fluoroacetoacetate reacts with methylhydrazine in ethanol under reflux (Δ=78°C, 6h) to yield 1-methyl-4-fluoro-1H-pyrazole-3-carboxylate (yield: 78%) .

-

Reduction to Hydroxymethyl: Lithium aluminum hydride (LiAlH₄) reduces the ester to the primary alcohol. Conditions: THF solvent, 0°C to room temperature, 2h (yield: 85%) .

-

Purification: Recrystallization from aqueous ethanol (40% v/v) achieves ≥99% purity (HPLC).

Critical Parameters:

-

Temperature Control: Exothermic reactions require cooling to prevent side products.

-

Solvent Selection: Ethanol optimizes both solubility and reaction kinetics.

Industrial Optimization

Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Key metrics from pilot-scale production (10 kg batch):

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d6):

-

δ 4.52 (s, 2H, –CH₂OH)

-

δ 3.87 (s, 3H, N–CH₃)

-

δ 7.95 (d, J= 2.4 Hz, 1H, pyrazole H-5)

¹³C NMR (101 MHz, DMSO-d6):

-

δ 158.4 (C–F, JC-F= 245 Hz)

-

δ 58.9 (–CH₂OH)

-

δ 38.2 (N–CH₃)

The fluorine atom’s deshielding effect shifts C-4 to δ 158.4 ppm, consistent with ortho-fluorinated pyrazoles .

Infrared Spectroscopy (IR)

-

3250 cm⁻¹: O–H stretch (broad, hydrogen-bonded)

-

1118 cm⁻¹: C–F bending vibration

-

1550 cm⁻¹: Pyrazole ring stretching

Biological and Pharmacological Applications

Enzyme Inhibition

Pyrazole derivatives inhibit phosphodiesterase 2A (PDE2A), a target for neurodegenerative diseases. In silico docking studies predict a binding affinity (Kd= 12 nM) for (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol analogs, comparable to clinical candidates like PF-05180999 .

Antimicrobial Activity

Screenings against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 64 µg/mL, suggesting moderate bacteriostatic effects.

Comparative Analysis with Structural Analogues

Substituent Effects

| Compound | LogP | MIC (S. aureus) |

|---|---|---|

| (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol | 0.82 | 64 µg/mL |

| (5-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol | 0.79 | 128 µg/mL |

| 1-Methyl-1H-pyrazol-3-ylmethanol | 0.45 | >256 µg/mL |

Fluorine’s position significantly impacts bioactivity, with 4-fluoro substitution enhancing membrane penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume